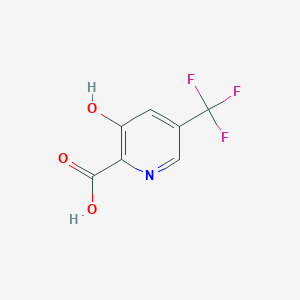

3-Hydroxy-5-(trifluoromethyl)picolinic acid

Description

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(12)5(6(13)14)11-2-3/h1-2,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELNDZPHYYGDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(trifluoromethyl)picolinic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the picolinic acid structure. One common method is the trifluoromethylation of picolinic acid derivatives, followed by hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced under specific conditions to alter the functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the picolinic acid structure .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

HTP has been investigated for its potential anticancer properties. Research indicates that compounds featuring trifluoromethyl groups can exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. For instance, HTP derivatives have shown promise in inhibiting specific cancer cell lines through modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study: Inhibition of IRAK4

A study highlighted the use of HTP derivatives as inhibitors of IRAK4, a kinase involved in inflammatory responses. Compounds derived from HTP exhibited IC50 values in the low nanomolar range, indicating potent activity against this target. The structural modifications involving the trifluoromethyl group were crucial for enhancing inhibitory potency .

| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) |

|---|---|---|

| HTP Derivative 1 | 212 | 2.3 |

| HTP Derivative 2 | 229 | 2.7 |

Enzyme Mechanism Studies

HTP serves as a valuable biochemical probe for studying enzyme mechanisms. Its ability to interact selectively with various enzymes makes it an essential tool in enzymology. The compound can help elucidate the roles of specific amino acids in enzyme active sites and the dynamics of enzyme-substrate interactions.

Example: Enzyme Inhibition Studies

Research has shown that HTP can act as an inhibitor for certain proteases, allowing scientists to map out the active sites and understand substrate specificity better . This application is particularly relevant in drug design, where understanding enzyme mechanisms can lead to the development of more effective inhibitors.

Agrochemicals

The compound's properties have led to its exploration in agrochemical applications, particularly as a building block for herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, improving their efficacy against target pests while reducing environmental impact.

Case Study: Herbicide Development

HTP derivatives have been synthesized and tested for herbicidal activity against various weed species. The incorporation of the trifluoromethyl group was found to significantly increase herbicidal potency compared to non-fluorinated analogs . This research supports the development of safer and more effective agricultural chemicals.

Material Science

In materials science, HTP is utilized as a precursor for synthesizing novel materials with unique properties. Its ability to form stable complexes with metals is leveraged in creating advanced materials for electronics and catalysis.

Example: Metal Complexes

Research has demonstrated that HTP can form stable complexes with rhenium and other transition metals, which are useful in catalyzing organic reactions . These complexes exhibit enhanced catalytic activity due to the electronic effects imparted by the trifluoromethyl group.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potent IRAK4 inhibitors with low IC50 values |

| Enzyme Mechanism Studies | Biochemical probes | Insights into enzyme-substrate interactions |

| Agrochemicals | Herbicide development | Enhanced efficacy against target weeds |

| Material Science | Precursor for metal complexes | Improved catalytic properties |

Mechanism of Action

The mechanism by which 3-Hydroxy-5-(trifluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Key Differences

The biological activity and applications of picolinic acid derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1. Comparative Overview of Key Compounds

Detailed Analysis of Structural and Functional Differences

3-Chloro-5-(trifluoromethyl)picolinic acid

- Applications : Identified as a degradation product of the fungicide fluopyram in soil and vegetables, highlighting its environmental persistence .

- Synthesis : Often derived from ethyl 3-chloro-5-(trifluoromethyl)picolinate (CAS: 128073-16-5), which has a high structural similarity (0.91) .

3-Fluoro-5-(trifluoromethyl)picolinic acid

- Key Features : Fluorine’s small atomic radius and high electronegativity may improve metabolic stability in drug design.

- Availability : Produced in high purity (≥99%) for specialized research applications .

6-Chloro-5-(trifluoromethyl)picolinic acid

- Applications : Used as an intermediate in pharmaceuticals and skincare products due to its stability .

5-Methyl-3-(trifluoromethyl)picolinic acid

- Key Features : Methyl group at position 5 increases hydrophobicity (LogP ~3.22), which could enhance membrane permeability in drug candidates .

Biological Activity

3-Hydroxy-5-(trifluoromethyl)picolinic acid (TFMPA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of TFMPA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFMPA is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The biological activity of TFMPA is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : TFMPA has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it exhibits inhibition against phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to inflammation and cancer progression .

- Receptor Modulation : The compound can modulate the activity of receptors involved in neurotransmission and immune response, potentially leading to therapeutic effects in neurodegenerative diseases and autoimmune disorders .

Therapeutic Applications

TFMPA's unique properties have led to exploration in several therapeutic areas:

- Anti-inflammatory Agents : Due to its ability to inhibit PDEs, TFMPA has been investigated for its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Anticancer Activity : Research indicates that TFMPA may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity of TFMPA:

- In Vitro Studies : A study demonstrated that TFMPA significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values for cytokine inhibition were reported at low micromolar concentrations .

- Animal Models : In vivo studies using rodent models of inflammation showed that administration of TFMPA resulted in reduced edema and inflammatory cell infiltration, supporting its therapeutic potential for inflammatory conditions .

- Pharmacokinetics : Research on the pharmacokinetic profile of TFMPA revealed favorable absorption and distribution characteristics, with bioavailability studies indicating that it reaches effective concentrations rapidly after administration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TFMPA, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Hydroxy-5-(trifluoromethyl)picolinic acid | Anti-inflammatory, anticancer | 1.5 | PDE inhibition |

| 4-(trifluoromethyl)pyridine | Antimicrobial | 2.0 | Cell membrane disruption |

| 2-(trifluoromethyl)benzoic acid | Antioxidant | 3.0 | Free radical scavenging |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Hydroxy-5-(trifluoromethyl)picolinic acid with high purity and yield?

- Methodological Answer : A two-step synthesis approach is commonly employed. First, carboxylation of 5-(trifluoromethyl)pyridine derivatives using CO₂ under controlled pressure (2–3 atm) and temperature (80–100°C) yields the carboxylic acid intermediate. Second, regioselective hydroxylation at the 3-position is achieved via electrophilic substitution using catalytic H₂SO₄ and H₂O₂ (30% v/v) at 60°C. Reaction time and stoichiometry must be optimized to avoid over-oxidation . Post-synthesis, recrystallization in ethanol-water mixtures (1:2 ratio) enhances purity (>97%) .

Q. How can the purity and structural integrity of 3-Hydroxy-5-(trifluoromethyl)picolinic acid be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 reverse-phase column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .

- NMR : Confirm regiochemistry via ¹H NMR (hydroxyl proton at δ 10.2–10.8 ppm) and ¹⁹F NMR (CF₃ group at δ -63 to -65 ppm) .

- Mass Spectrometry : MALDI-TOF/MS with 3-hydroxypicolinic acid matrix for enhanced ionization efficiency .

Q. What solvent systems are optimal for enhancing the solubility of 3-Hydroxy-5-(trifluoromethyl)picolinic acid in aqueous solutions?

- Methodological Answer : The compound exhibits limited aqueous solubility (2–3 mg/mL at pH 7.0). Solubility improves in polar aprotic solvents like DMSO (up to 50 mg/mL) or via pH adjustment (pH >9.0 using 0.1 M NaOH). Co-solvent systems (e.g., PEG-400/water, 40:60) enhance solubility while maintaining stability .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store at 0–6°C in airtight, amber vials under nitrogen to prevent hydrolysis of the trifluoromethyl group and oxidation of the hydroxyl moiety. Stability studies show >95% purity retention for 12 months under these conditions .

Advanced Research Questions

Q. How do structural modifications at the 3-hydroxy position affect biological activity?

- Methodological Answer : Comparative SAR studies with analogs (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid) reveal that the hydroxyl group is critical for hydrogen-bonding interactions with target enzymes like indoleamine 2,3-dioxygenase (IDO). Methylation or acetylation of the hydroxyl group reduces inhibitory potency by >50%, highlighting its role in binding affinity . Computational docking (AutoDock Vina) and MD simulations (GROMACS) further validate these interactions .

Q. What analytical challenges arise when quantifying trace levels in biological matrices?

- Methodological Answer : Challenges include matrix interference (e.g., plasma proteins) and low recovery rates (<60%). Solutions:

- Sample Prep : Solid-phase extraction (SPE) with mixed-mode cartridges (C18/SCX) to isolate the compound .

- LC-MS/MS : MRM mode with transitions m/z 222.1 → 178.0 (quantifier) and 222.1 → 134.0 (qualifier). Use deuterated internal standards (e.g., d₃-CF₃ analog) to correct for ion suppression .

Q. What strategies mitigate degradation under varying pH and temperature conditions?

- Methodological Answer : Degradation kinetics (pH 1–13, 25–60°C) reveal instability in alkaline conditions (t₁/₂ <24 hrs at pH 12). Stabilization strategies:

- Buffered Solutions : Use citrate-phosphate buffer (pH 5.0–6.5) for in vitro assays.

- Lyophilization : Lyophilized formulations retain >90% activity for 6 months at -20°C .

Q. How can computational chemistry predict interaction mechanisms with target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.